molecular formula C29H32N4O2S2 B12190507 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12190507
M. Wt: 532.7 g/mol
InChI Key: BUABPNJWNAXLIM-CLCOLTQESA-N
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Description

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one features a fused pyrido[1,2-a]pyrimidin-4-one core, substituted with a 3,4-dihydroisoquinoline moiety and a (Z)-configured thiazolidinone-methylidene group. Key structural attributes include:

  • 3,4-Dihydroisoquinoline substituent: A partially saturated isoquinoline derivative, enhancing π-stacking capabilities and modulating solubility .
  • Thiazolidinone-methylidene group: The Z-configuration ensures spatial alignment of the thioxo and octyl substituents, influencing electronic properties and steric interactions.

Properties

Molecular Formula

C29H32N4O2S2

Molecular Weight

532.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H32N4O2S2/c1-2-3-4-5-6-10-17-33-28(35)24(37-29(33)36)19-23-26(30-25-14-9-11-16-32(25)27(23)34)31-18-15-21-12-7-8-13-22(21)20-31/h7-9,11-14,16,19H,2-6,10,15,17-18,20H2,1H3/b24-19-

InChI Key

BUABPNJWNAXLIM-CLCOLTQESA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the individual ring systems, followed by their sequential coupling and functionalization. Common synthetic routes may include:

    Cyclization reactions: to form the pyrido[1,2-a]pyrimidine core.

    Thiazolidine ring formation: through condensation reactions.

    Isoquinoline synthesis: via Pictet-Spengler or Bischler-Napieralski reactions.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as chromatography and crystallization.

    Scalability: considerations to ensure cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Use in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes to block their activity.

    Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compounds sharing the pyrido[1,2-a]pyrimidin-4-one core but differing in substituents include:

  • 2-(Ethylamino)-3-[(Z)-(3-(2-phenylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (): Substituent: 3-(2-phenylethyl) on thiazolidinone. Key Differences: The aromatic phenylethyl group reduces lipophilicity compared to the target’s octyl chain but may facilitate π-π interactions with hydrophobic receptors .
  • 2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (): Substituent: 3-isopropyl on thiazolidinone.
Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives ()
  • Core Structure: Thienopyrimidinone replaces pyrido-pyrimidinone.
  • Key Differences : The sulfur atom in the thiophene ring alters electron distribution, reducing aromaticity and possibly affecting redox behavior .

Thiazolidinone-Methylidene Analogues

Compounds with similar thiazolidinone-methylidene motifs but divergent cores include:

  • 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (): Core Structure: Coumarin (chromen-2-one) instead of pyrido-pyrimidinone.

Electronic and Steric Comparisons

  • Electronic Effects : All analogues retain the thioxo group, which participates in hydrogen bonding. However, the target’s octyl chain enhances electron-donating capacity compared to phenyl or isopropyl groups .
  • Steric Effects : The octyl chain’s length may improve hydrophobic interactions in lipid-rich environments, whereas shorter chains (e.g., isopropyl) limit such effects .

Data Table: Structural and Hypothetical Property Comparison

Compound Name Core Structure Thiazolidinone Substituent (R) Key Properties (Hypothesized)
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-Octyl High lipophilicity, enhanced membrane permeability
Compound Pyrido[1,2-a]pyrimidin-4-one 3-(2-Phenylethyl) Moderate lipophilicity, π-π interactions
Compound Pyrido[1,2-a]pyrimidin-4-one 3-Isopropyl Steric hindrance, reduced binding affinity
Thieno[3,4-d]pyrimidin-4(3H)-one Thienopyrimidinone N/A Altered redox behavior, lower aromaticity

Research Findings and Implications

  • Lipophilicity : The target’s octyl chain likely improves pharmacokinetic properties, such as oral bioavailability, compared to analogues with shorter or aromatic substituents .
  • Binding Interactions: The dihydroisoquinoline moiety in the target may enable unique receptor interactions absent in coumarin or thienopyrimidinone derivatives .

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Dihydroisoquinoline moiety : Known for various biological activities including neuroprotective effects.
  • Thiazolidinone derivative : Associated with anticancer and anti-inflammatory activities.
  • Pyrido-pyrimidine framework : Implicated in diverse pharmacological effects.

Molecular Formula

The molecular formula for this compound is C25H31N3O2SC_{25}H_{31}N_3O_2S.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, which include the target compound. The following table summarizes findings from various studies regarding the anticancer efficacy of compounds related to thiazolidinones:

CompoundCancer TypeInhibition (%)Reference
4gLeukemia84.19
4pCNS Cancer72.11
Thiazolidinone DerivativesVarious (Colon, Breast)Significant activity reported

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:

  • Inhibition of Cell Proliferation : Compounds with similar structures have shown to inhibit the proliferation of cancer cells by inducing apoptosis.
  • Antioxidant Activity : The thiazolidinone scaffold has been associated with antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells.
  • Enzyme Inhibition : Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.

Case Studies

A significant study conducted by researchers at the National Cancer Institute (NCI) evaluated the anticancer activity of various thiazolidinone derivatives. The results indicated that compounds similar to our target exhibited promising inhibition against multiple cancer cell lines, suggesting a broad-spectrum potential for anticancer applications .

Pharmacological Profile

In addition to anticancer properties, compounds within this class have demonstrated:

  • Anti-diabetic effects : Some thiazolidinones have shown efficacy in glucose regulation.
  • Analgesic properties : Potential use in pain management through COX inhibition.
  • Antiparasitic activity : Certain derivatives have been evaluated for their ability to combat parasitic infections.

Summary of Activities

Activity TypeEvidence Level
AnticancerHigh
Anti-diabeticModerate
AnalgesicModerate
AntiparasiticEmerging

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